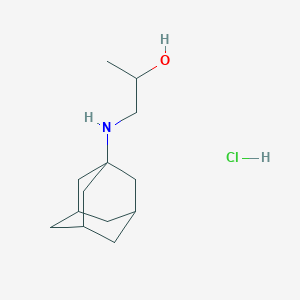

1-(1-Adamantylamino)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(1-adamantylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c1-9(15)8-14-13-5-10-2-11(6-13)4-12(3-10)7-13;/h9-12,14-15H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZGNTNKPVJDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC12CC3CC(C1)CC(C3)C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of 1-adamantylamine with epichlorohydrin under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(1-Adamantylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The adamantyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .

Scientific Research Applications

Medicinal Chemistry

1-(1-Adamantylamino)propan-2-ol hydrochloride has been studied for its potential as a therapeutic agent. Its adamantyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drugs. Research indicates that compounds with similar structures may exhibit antiviral and anticancer activities.

Antiviral Activity

One notable application is in the field of virology. Compounds related to this compound have been reported to inhibit the influenza virus and other viral pathogens. The mechanism often involves interference with viral replication processes, making it a candidate for further development as an antiviral agent.

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to create derivatives with tailored biological activities.

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of adamantyl compounds showed significant inhibition of influenza virus replication in vitro. The study highlighted the potential of this compound as a lead compound for developing new antiviral therapies .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing new derivatives from this compound revealed that modifications to the adamantyl moiety could enhance biological activity against cancer cell lines. The findings suggest that this compound can be utilized to develop targeted therapies .

Mechanism of Action

The mechanism of action of 1-(1-Adamantylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Containing Analogs

a) 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol Hydrochloride (CAS 175136-32-0)

- Structure: Adamantylphenoxy group + piperidinylpropanol hydrochloride.

- Key Differences: Replaces the adamantylamino group with an adamantylphenoxy ether and a piperidine ring.

- Piperidine introduces a secondary amine, which could enhance interactions with hydrophobic receptor pockets .

b) 1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride (CAS 130188-41-9)

- Structure: Adamantyloxy group + piperidinylpropanol hydrochloride.

- Key Differences: Substitution of amino with an ether (adamantyloxy) reduces hydrogen-bonding capacity.

- The ether linkage may confer resistance to enzymatic degradation .

Non-Adamantane β-Blocker Analogs

a) DL-Propranolol Hydrochloride

- Structure: Naphthyloxy group + isopropylamino-propanol hydrochloride.

- Key Differences : Lacks adamantane; features a planar naphthyloxy group.

- Pharmacological Profile: Non-selective β-adrenergic antagonist with cardiovascular effects. The adamantane group in 1-(1-Adamantylamino)propan-2-ol may confer higher lipophilicity and CNS penetration, whereas Propranolol’s naphthyloxy group enhances β1/β2 receptor affinity .

b) Bevantolol Hydrochloride (CAS 42864-78-8)

- Structure: Dimethoxyphenethylamino + m-tolyloxy-propanol hydrochloride.

- Key Differences: Bulky dimethoxyphenethylamino group replaces adamantane.

- Implications: Bevantolol exhibits α1/β1-adrenergic dual blockade. The adamantane group in the target compound may shift selectivity toward β-receptors or novel targets due to steric and electronic effects .

Substituent Variation in Propanolamine Derivatives

a) 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol Hydrochloride Hydrate (CAS 1052527-93-1)

- Structure: Amino-propanol + dimethylphenoxy group.

- Key Differences: Lacks adamantane; dimethylphenoxy may enhance aromatic interactions.

- Implications : Reduced metabolic stability compared to adamantane-containing analogs. The hydrate form improves solubility but may complicate formulation .

b) 1-(Octylamino)-3-[4-(propan-2-ylsulfanyl)phenoxy]propan-2-ol Hydrochloride (CAS 70895-39-5)

Structural and Pharmacokinetic Data Table

| Compound Name | Molecular Weight | Key Substituents | Solubility (HCl Salt) | Potential Receptor Targets |

|---|---|---|---|---|

| 1-(1-Adamantylamino)propan-2-ol HCl | Not provided | Adamantylamino, propanol | High (HCl salt) | Adrenergic, CNS receptors |

| DL-Propranolol HCl | 295.8 g/mol | Naphthyloxy, isopropylamino | High | β1/β2-adrenergic |

| 1-[4-(1-Adamantyl)phenoxy]-3-piperidine HCl | 329.9 g/mol | Adamantylphenoxy, piperidinyl | Moderate | Adrenergic, σ receptors |

| Bevantolol HCl | 451.97 g/mol | Dimethoxyphenethylamino, m-tolyloxy | High | α1/β1-adrenergic |

Research Findings and Implications

- Adamantane vs. Aromatic Groups: Adamantane’s rigidity may reduce off-target interactions compared to flexible alkyl or aromatic chains, as seen in Propranolol and Bevantolol .

- Amino vs.

- Safety Profiles: Adamantane derivatives generally exhibit lower acute toxicity compared to naphthyloxy-containing β-blockers like Propranolol, which show cardiovascular risks at high doses .

Biological Activity

1-(1-Adamantylamino)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from adamantane, a hydrocarbon with a unique cage-like structure that enhances its biological properties. The compound's structure contributes to its interaction with various biological targets, particularly in the central nervous system and metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and ion channels. Key mechanisms include:

- Receptor Binding : The compound exhibits binding affinity to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

- Ion Channel Modulation : It has been shown to modulate ion channels, which can affect cellular excitability and signal transduction pathways, making it a candidate for treating conditions like epilepsy or neuropathic pain.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : The compound has shown promise in preclinical models for neuroprotection, possibly through antioxidant mechanisms and modulation of neuroinflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Ion Channel Modulation | Alters calcium and sodium channel activity |

Case Studies

Several case studies highlight the compound's efficacy in specific therapeutic contexts:

- Case Study on Antimicrobial Efficacy :

- Case Study on Neuroprotective Effects :

- Pharmacokinetics Study :

Research Findings

Recent research has expanded on the biological activities of this compound:

- In Vitro Studies : Laboratory tests have shown that the compound can inhibit key enzymes involved in metabolic pathways related to diabetes, suggesting potential use in managing metabolic disorders .

- In Vivo Studies : Animal studies have demonstrated improvements in glucose tolerance and insulin sensitivity following administration of the compound, reinforcing its therapeutic potential for type 2 diabetes management .

Q & A

Q. What are the key synthetic routes for 1-(1-Adamantylamino)propan-2-ol hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The synthesis typically involves:

Adamantane Bromination : React adamantane with bromine under controlled conditions (e.g., UV light or AlBr₃ catalysis) to yield 1-bromoadamantane .

Amination : Introduce the amino group by reacting 1-bromoadamantane with propan-2-olamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution .

Hydrochloride Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Q. Optimization Tips :

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

Methodological Answer:

- Solubility : The hydrochloride salt increases water solubility due to ionic dissociation. For example, solubility in water at 25°C is ~50 mg/mL, compared to <5 mg/mL for the free base .

- Stability : The salt form reduces hygroscopicity and enhances thermal stability. Store at 2–8°C in desiccated conditions to prevent hydrolysis. Characterize degradation products (e.g., adamantane derivatives) using LC-MS .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm. Compare retention times against certified reference standards .

- Structural Confirmation :

Advanced Research Questions

Q. How can enantiomeric impurities be controlled during synthesis, and what chiral resolution methods are effective?

Methodological Answer:

- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-propan-2-olamine) to minimize racemization. Monitor optical rotation ([α]ᴅ²⁵) during synthesis .

- Resolution Methods :

Data Contradictions : Some studies report racemization under acidic conditions during hydrochloride formation. Mitigate by optimizing HCl addition rate and temperature .

Q. What strategies address instability in biological assays (e.g., receptor binding studies)?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to maintain ionic strength and prevent pH-driven degradation .

- Antioxidants : Add 0.1% ascorbic acid to inhibit oxidation of the adamantyl moiety .

- Binding Assay Validation : Perform time-course experiments to confirm compound integrity during incubation (e.g., ≤2 hr at 37°C) .

Q. How do structural modifications (e.g., adamantyl substitution) impact pharmacological activity?

Methodological Answer:

- Adamantyl Modifications : Replace the adamantyl group with bicyclic systems (e.g., norbornane) to study steric effects on receptor binding. Synthesize analogs via Pd-catalyzed cross-coupling .

- Activity Correlation :

- In Silico Docking : Use Schrödinger Suite to model interactions with target receptors (e.g., NMDA or σ₁ receptors) .

- In Vitro Testing : Compare IC₅₀ values in cell-based assays (e.g., calcium flux for receptor antagonism) .

Q. What are the common by-products in large-scale synthesis, and how are they characterized?

Methodological Answer:

- By-Products :

- Dialkylated Impurities : Formed via over-alkylation during amination. Detect via GC-MS (m/z 280–300 range) .

- Adamantane Oxidation Products : Identify adamantanone (m/z 152.1) using FT-IR (C=O stretch at 1700 cm⁻¹) .

- Mitigation : Optimize stoichiometry (amine:alkylating agent ≤1:1.2) and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.